molecular formula C24H33N3O2 B5304950 N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

Cat. No. B5304950
M. Wt: 395.5 g/mol
InChI Key: DMOIJBHODFKRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide, also known as DPAT, is a synthetic compound that belongs to the class of piperazine derivatives. DPAT has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide acts as a selective agonist of the 5-HT1A receptor, which leads to the activation of the receptor and subsequent downstream signaling. The activation of the 5-HT1A receptor leads to the inhibition of the firing rate of serotonergic neurons in the dorsal raphe nucleus, which leads to the release of serotonin in the forebrain. The release of serotonin in the forebrain leads to the activation of postsynaptic 5-HT1A receptors, which leads to the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects. N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has also been shown to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a selective agonist of the 5-HT1A receptor, which allows for the specific activation of this receptor. N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide also has a long half-life, which allows for sustained activation of the receptor. However, N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide also has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide also has a relatively low potency, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide. One direction is the development of more potent and selective agonists of the 5-HT1A receptor. Another direction is the investigation of the role of the 5-HT1A receptor in the regulation of other physiological processes, such as appetite and sleep. Additionally, the investigation of the potential therapeutic applications of N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide in the treatment of psychiatric disorders, such as depression and anxiety, is an important future direction.

Synthesis Methods

The synthesis of N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide involves the reaction of 2,6-diethylphenyl isocyanate with 4-(3-methoxybenzyl)piperazine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and stress. N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-4-20-9-7-10-21(5-2)24(20)25-23(28)18-27-14-12-26(13-15-27)17-19-8-6-11-22(16-19)29-3/h6-11,16H,4-5,12-15,17-18H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOIJBHODFKRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)piperazin-1-yl]acetamide

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